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molecular formula C9H12N2O2 B8711127 2-(Tert-butoxycarbonylmethyl)malononitrile CAS No. 105995-37-7

2-(Tert-butoxycarbonylmethyl)malononitrile

Cat. No. B8711127
M. Wt: 180.20 g/mol
InChI Key: RGSWAVNNKJSKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439266B2

Procedure details

13.2 g of malononitrile was dissolved in 50 ml of N,N-dimethylformamide and 28 g of potassium carbonate was added thereto, followed by stirring for 1 hour at room temperature. To the solution was added 19.6 g of tert-butyl bromoacetate at about 0° C. and stirred for 15 minutes at the same temperature and for additional 4 hours at room temperature. Then, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. To the residue obtained was added about 50 ml of mixed solution of hexane and ethyl acetate (hexane/ethyl acetate=3/1) and filtered. The residue obtained by concentrating the filtrate under reduced pressure was subjected to silica gel column chromatography to give 6.13 g of 2-(tert-butoxycarbonylmethyl)malononitrile.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixed solution
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].C(=O)([O-])[O-].[K+].[K+].Br[CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].O>CN(C)C=O.C(OCC)(=O)C.CCCCCC>[C:17]([O:16][C:14]([CH2:13][CH:2]([C:1]#[N:5])[C:3]#[N:4])=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
19.6 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
mixed solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 minutes at the same temperature and for additional 4 hours at room temperature
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CC(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.13 g
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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